molecular formula C15H11NO2 B2422594 (E)-1-benzofuran-2-yl(phenyl)methanone oxime CAS No. 82156-50-1

(E)-1-benzofuran-2-yl(phenyl)methanone oxime

Cat. No.: B2422594
CAS No.: 82156-50-1
M. Wt: 237.258
InChI Key: HKJPUKFSRLNVKF-FOCLMDBBSA-N
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Description

(E)-1-benzofuran-2-yl(phenyl)methanone oxime is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring fused with a phenyl group and an oxime functional group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-benzofuran-2-yl(phenyl)methanone oxime typically involves the condensation of benzofuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-benzofuran-2-yl(phenyl)methanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-benzofuran-2-yl(phenyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzofuran ring may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A core structure found in many biologically active compounds.

    Phenylmethanone oxime: A related compound with similar functional groups but lacking the benzofuran ring.

    Benzofuran-2-carbaldehyde oxime: A precursor in the synthesis of (E)-1-benzofuran-2-yl(phenyl)methanone oxime.

Uniqueness

This compound is unique due to the combination of the benzofuran ring and the oxime functional group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(NE)-N-[1-benzofuran-2-yl(phenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)18-14/h1-10,17H/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJPUKFSRLNVKF-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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